![molecular formula C21H27N3O4S B1145075 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam CAS No. 1418639-27-6](/img/no-structure.png)

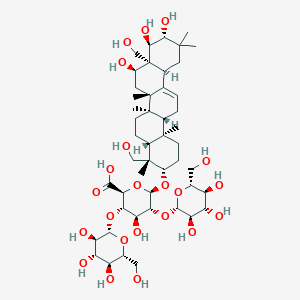

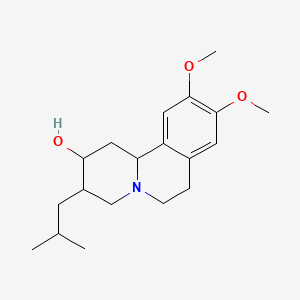

4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Decomposition Studies

Research on sulfamethoxazole, a structurally related sulfonamide, focuses on its photodecomposition under acidic aqueous solutions. The study identified primary photoproducts, including various sulfonamide derivatives, highlighting the environmental fate and transformation of sulfonamides under light exposure (Wei Zhou & D. Moore, 1994).

Applications in Photodynamic Therapy

A novel zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base was synthesized for its potent singlet oxygen quantum yield. This compound shows remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, underscoring the utility of sulfonamide derivatives in developing therapeutic agents (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Luminescence and Antibacterial Properties

A study on the luminescence and antibacterial properties of d10 metal complexes based on modified sulfamethoxazole demonstrated the application of sulfonamide derivatives in creating compounds with potential antibacterial activity. This research contributes to the development of new materials with dual functional properties, useful in medical and material sciences (Xun Feng et al., 2021).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-aminobenzenesulfonamide", "2-methylpropan-1-ol", "4-phenylbutyraldehyde", "sodium cyanoborohydride", "sodium hydroxide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "The synthesis starts with the protection of the amine group of 4-aminobenzenesulfonamide using acetic anhydride and acetic acid to form N-acetyl-4-aminobenzenesulfonamide.", "The protected amine is then reacted with 2-methylpropan-1-ol in the presence of sodium hydroxide to form 4-Amino-N-(2-methylpropyl)-benzenesulfonamide.", "The aldehyde group of 4-phenylbutyraldehyde is reduced to an alcohol using sodium cyanoborohydride to form 4-phenylbutanol.", "The alcohol is then reacted with sodium hydroxide and chloroform to form the chloroformate intermediate.", "The chloroformate intermediate is then reacted with N-(2-methylpropyl)-N-acetyl-4-aminobenzenesulfonamide in the presence of sodium hydroxide to form the desired product, 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide.", "The product is then purified using a solvent extraction method with ethyl acetate and water." ] } | |

CAS No. |

1418639-27-6 |

Molecular Formula |

C21H27N3O4S |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

4-amino-N-[[(4S,5R)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]methyl]-N-(2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C21H27N3O4S/c1-15(2)13-24(29(26,27)18-10-8-17(22)9-11-18)14-20-19(23-21(25)28-20)12-16-6-4-3-5-7-16/h3-11,15,19-20H,12-14,22H2,1-2H3,(H,23,25)/t19-,20+/m0/s1 |

InChI Key |

SEKATQYMRVJJEN-VQTJNVASSA-N |

Isomeric SMILES |

CC(C)CN(C[C@@H]1[C@@H](NC(=O)O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

CC(C)CN(CC1C(NC(=O)O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.